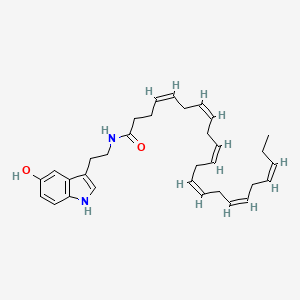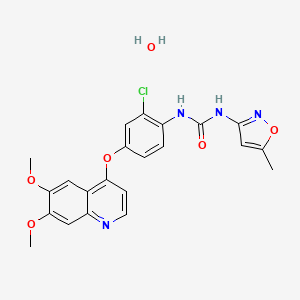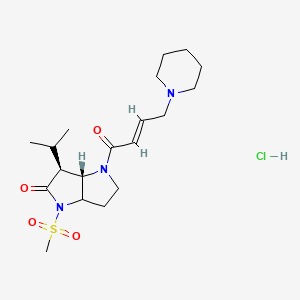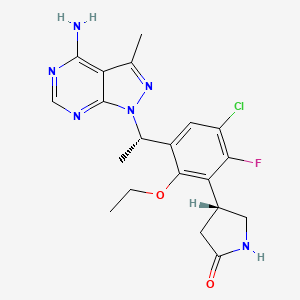![molecular formula C14H16ClF3N2O3S B560465 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide CAS No. 1415834-37-5](/img/structure/B560465.png)
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs)
Wissenschaftliche Forschungsanwendungen
Oxidative Transformations
The study by Rozentsveig et al. (2001) examined the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides, which relates closely to the chemical structure of interest. They found that these compounds could be oxidized with chromium(VI) oxide to yield various arylsulfonyl acetamides (Rozentsveig et al., 2001).
Molecular Structure Analysis
Sterkhova et al. (2006) researched the structure and hydrogen bonds in molecules similar to the chemical . They found that molecules like Bis(trifluoromethylsulfonylamino)methane exhibited various types of intramolecular hydrogen bonds, providing insights into their molecular behavior (Sterkhova et al., 2006).
Conformational Studies
Ishmaeva et al. (2015) studied the conformations of similar acetamides, revealing that such molecules exist in equilibrium mixtures of conformers, influencing their physical and chemical properties (Ishmaeva et al., 2015).
Vicarious Nucleophilic Substitution
Lemek et al. (2008) discovered that compounds structurally related to the chemical of interest undergo vicarious nucleophilic substitution, highlighting a potential pathway for chemical reactions (Lemek et al., 2008).
Reactivity with Amides
Meshcheryakov et al. (2007) explored the reactions of trifluoromethanesulfonamide with amides, which is pertinent due to the similar functional groups in the compound of interest. This study provides valuable insights into the reactivity of such compounds (Meshcheryakov et al., 2007).
Crystal and Molecular Structures
Chi et al. (2018) investigated the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide, which offers a perspective on the structural characteristics of related compounds (Chi et al., 2018).
Synthetic Approaches
Aizina et al. (2012) provided new insights into the synthesis of phenylmethanesulfonamide derivatives, which can be applied to the synthesis of the chemical (Aizina et al., 2012).
Eigenschaften
CAS-Nummer |
1415834-37-5 |
|---|---|
Produktname |
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide |
Molekularformel |
C14H16ClF3N2O3S |
Molekulargewicht |
384.798 |
IUPAC-Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(cyclopropylmethyl)acetamide |
InChI |
InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(8-13(21)19-7-9-2-3-9)12-6-10(14(16,17)18)4-5-11(12)15/h4-6,9H,2-3,7-8H2,1H3,(H,19,21) |
InChI-Schlüssel |
SWDFZDHXQCXDGL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Synonyme |
2-[(2-Chloro-5-trifluoromethyl-phenyl)-methanesulfonyl-amino]-N-cyclopropylmethyl-acetamide; VU-0400100; VU-400100 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



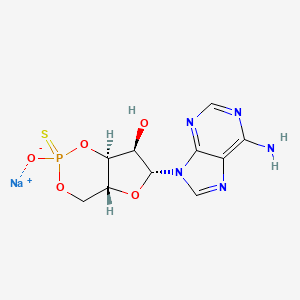
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
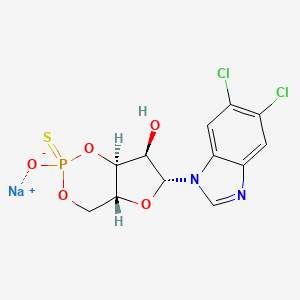
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)
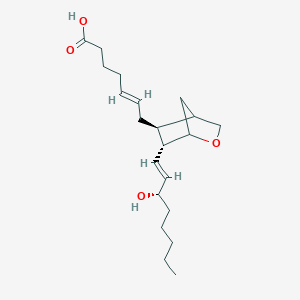
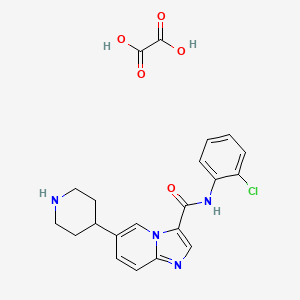
![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
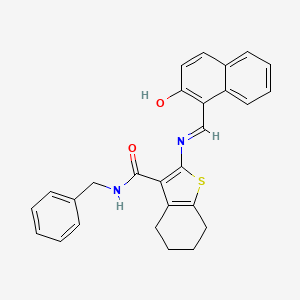
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)
